N-(2,4-dimethylphenyl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide
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Description
N-(2,4-dimethylphenyl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H22N4O2S2 and its molecular weight is 462.59. The purity is usually 95%.
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Biological Activity
N-(2,4-Dimethylphenyl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound known for its potential biological activities. The structure includes a thiadiazole moiety, which has been recognized for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure
The compound can be represented by the following molecular formula:
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The thiadiazole ring is known to enhance the bioactivity of compounds by facilitating interactions with enzymes and receptors involved in various disease processes.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiadiazole can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
Pathogen | Activity | Reference |
---|---|---|
Staphylococcus aureus | Inhibition observed | |
Escherichia coli | Moderate inhibition | |
Candida albicans | Effective antifungal |
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory effects, particularly through inhibition of cyclooxygenase (COX) enzymes. COX inhibitors are crucial in managing inflammation-related conditions.
Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, the efficacy of this compound against multidrug-resistant bacterial strains was assessed. The results indicated a promising activity profile, particularly against Staphylococcus aureus and Escherichia coli.
Study 2: Anti-inflammatory Properties
A recent investigation focused on the anti-inflammatory properties of this compound using in vitro models. The study demonstrated that it significantly reduced the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of N-(2,4-Dimethylphenyl)-... to various biological targets. These studies suggest that the compound binds effectively to COX enzymes and other relevant proteins involved in inflammation and infection pathways.
Properties
IUPAC Name |
N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2S2/c1-15-10-11-20(16(2)12-15)25-22(30)14-31-24-28-27-23(32-24)26-21(29)13-18-8-5-7-17-6-3-4-9-19(17)18/h3-12H,13-14H2,1-2H3,(H,25,30)(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFVZPPTZPFIZHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.